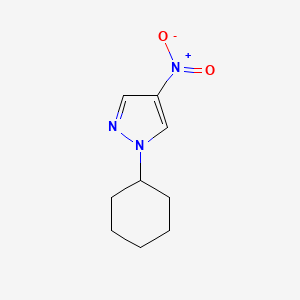

1-Cyclohexyl-4-nitropyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGGPABUZVDTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295936 | |

| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97421-22-2 | |

| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-Cyclohexyl-4-nitropyrazole

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclohexyl-4-nitropyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of this compound. As a key heterocyclic scaffold, pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as energetic materials.[1][2][3][4] this compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents for conditions like Parkinson's disease.[2][5] This document moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale for the chosen experimental pathways, ensuring a reproducible and validated approach.

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial formation of the core heterocyclic system, 4-nitropyrazole, followed by a regioselective N-alkylation to introduce the cyclohexyl moiety. This approach allows for controlled functionalization and purification at each stage, maximizing the final yield and purity.

Step 1: Synthesis of 4-Nitropyrazole via Electrophilic Nitration

The foundational step is the direct nitration of pyrazole. This classic electrophilic aromatic substitution reaction introduces the nitro group at the C4 position of the pyrazole ring.

Causality of Experimental Choices: The use of a potent nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid, is critical. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Pyrazole itself is a weak base; in the strongly acidic medium, it is protonated, which deactivates the ring towards electrophilic attack. However, under forcing conditions (elevated temperature), the nitration proceeds, with the C4 position being the most favorable site for substitution due to electronic and steric factors.[1][2] An optimized "one-pot two steps" method involves first forming pyrazole sulfate, which is then nitrated, leading to higher yields.[1][6]

Caption: Electrophilic nitration of pyrazole.

Experimental Protocol: Synthesis of 4-Nitropyrazole

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0°C), cautiously add concentrated sulfuric acid (e.g., 15 cm³) to pyrazole (e.g., 8.5 g).[2] Maintain the temperature below 10°C.

-

Nitration: Slowly add cold concentrated nitric acid (e.g., 18 cm³) dropwise to the cooled pyrazole-sulfuric acid mixture, ensuring the temperature remains controlled.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture under reflux for approximately 3 hours.[2]

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (e.g., 80 g) with constant stirring.[2]

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude product sequentially with cold water and cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like toluene to yield 4-nitropyrazole as a white solid.[2]

Step 2: N-Alkylation of 4-Nitropyrazole

With the 4-nitropyrazole precursor in hand, the final step is the introduction of the cyclohexyl group onto one of the ring nitrogen atoms.

Causality of Experimental Choices: N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 regioisomers.[7] The choice of base and solvent is crucial for controlling this regioselectivity. A common and effective method involves deprotonating the pyrazole with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[7][8] This generates the pyrazolate anion, a potent nucleophile. The subsequent addition of an alkylating agent, such as cyclohexyl bromide, results in a nucleophilic substitution (S_N2) reaction. The steric bulk of the substituent at the C3/C5 positions and the reaction conditions can influence the N1/N2 ratio, with sterics often controlling which isomer is the major product.[3][9]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 4. Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure [energetic-materials.org.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohexyl-4-nitropyrazole

This guide provides a comprehensive technical overview of the physicochemical properties of 1-Cyclohexyl-4-nitropyrazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. By synthesizing data from related compounds and established principles of medicinal chemistry, this document offers insights into its synthesis, structural characteristics, and key properties relevant to its potential applications.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a crucial scaffold in medicinal chemistry.[1][2][3][4][5][6] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][6][7] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of its physicochemical and biological properties.[1][2] The subject of this guide, this compound, combines the pyrazole core with a bulky, lipophilic cyclohexyl group at the N1 position and a strongly electron-withdrawing nitro group at the C4 position. This unique combination is expected to confer distinct properties that are explored in detail throughout this document.

Synthesis and Structural Elucidation

Proposed Synthesis Workflow

A common and effective method for the synthesis of 4-nitropyrazoles involves the nitration of a pyrazole precursor.[8][9] The synthesis of the 1-cyclohexylpyrazole intermediate can be achieved through the condensation of a 1,3-dicarbonyl compound with cyclohexylhydrazine.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 1-Cyclohexylpyrazole

-

Reaction Setup: To a solution of malondialdehyde (1 equivalent) in a suitable solvent such as ethanol, add cyclohexylhydrazine (1 equivalent) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield 1-cyclohexylpyrazole.

Part B: Nitration of 1-Cyclohexylpyrazole

-

Nitrating Mixture: Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a flask cooled in an ice bath.

-

Reaction: Add the 1-cyclohexylpyrazole synthesized in Part A to the nitrating mixture dropwise, maintaining the temperature below 10°C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Proposed synthesis of this compound.

Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclohexyl protons, likely in the range of 1.2-2.0 ppm (aliphatic) and a downfield signal for the proton attached to the nitrogen-bearing carbon. Two distinct signals for the pyrazole ring protons are also expected. |

| ¹³C NMR | Resonances for the six carbons of the cyclohexyl ring and the three carbons of the pyrazole ring. The carbon bearing the nitro group would be significantly downfield. |

| IR Spectroscopy | Characteristic strong absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[10] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₃N₃O₂). Fragmentation patterns would likely involve the loss of the nitro group and fragmentation of the cyclohexyl ring.[11][12] |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for pharmaceutical development.

Solubility and Lipophilicity

The solubility of pyrazole itself is limited in water but higher in organic solvents like ethanol and methanol.[13] The presence of the large, non-polar cyclohexyl group in this compound is expected to significantly decrease its aqueous solubility while increasing its solubility in non-polar organic solvents.[14][15]

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. The cyclohexyl group will contribute positively to the LogP value, indicating a more lipophilic character.[1] High lipophilicity can enhance membrane permeability but may also lead to poor aqueous solubility and increased metabolic clearance.[2][3]

Melting Point and Thermal Stability

The melting point of a solid is influenced by the strength of its crystal lattice. Pyrazole is a solid at room temperature.[13] The introduction of the cyclohexyl and nitro groups will increase the molecular weight and likely lead to a higher melting point compared to unsubstituted pyrazole. The planarity of the pyrazole ring and the potential for intermolecular interactions involving the nitro group could contribute to a stable crystal packing.[16]

Thermal stability, often assessed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is an important parameter, particularly for energetic materials.[17] Nitropyrazoles are known to be energetic compounds, and their thermal decomposition is a key safety consideration.[8][17]

Factors influencing physicochemical properties.

Crystal Structure and Intermolecular Interactions

The crystal structure of this compound would likely be stabilized by a combination of van der Waals forces from the cyclohexyl rings and dipole-dipole interactions involving the polar nitro group. The cyclohexane ring is expected to adopt a stable chair conformation.[16][18] The potential for C-H···O and C-H···N hydrogen bonds could also play a role in the crystal packing.[18] Understanding the crystal structure is crucial for predicting polymorphism, which can significantly impact the solubility and bioavailability of a drug substance.

Potential Biological Activities and Applications

Given the known biological activities of pyrazole derivatives, this compound could be investigated for several therapeutic applications.

-

Anti-inflammatory Activity: Many pyrazole-containing drugs are non-steroidal anti-inflammatory drugs (NSAIDs).[1][6]

-

Anticancer Activity: Numerous pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[2][19] The lipophilicity imparted by the cyclohexyl group could enhance cell membrane permeability, a desirable trait for anticancer drugs.[2]

-

Antimicrobial and Antifungal Activity: Pyrazole derivatives have also shown promise as antimicrobial and antifungal agents.[6][20]

The presence of the nitro group can modulate the electronic properties of the pyrazole ring, which in turn can influence its interaction with biological targets.[21]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the potential anticancer activity of this compound.

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a molecule with a rich chemical architecture that suggests a range of interesting physicochemical and biological properties. While direct experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on the extensive knowledge of related pyrazole and nitropyrazole derivatives. The interplay between the lipophilic cyclohexyl group and the electron-withdrawing nitro group on the versatile pyrazole scaffold makes this compound a compelling candidate for further investigation in the fields of medicinal chemistry and materials science. Future experimental work is necessary to validate the predictions made within this guide and to fully unlock the potential of this intriguing molecule.

References

- Solubility of Things. Pyrazole.

- BenchChem.

- European Journal of Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- ResearchGate.

- ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.

- LookChem.

- National Center for Biotechnology Information.

- National Institutes of Health.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404).

- ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- acrhem.

- PubChem. 1-Cyclohexyl-3-methoxy-4-nitropyrazole.

- National Center for Biotechnology Information. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.

- The Royal Society of Chemistry.

- Der Pharma Chemica. Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti.

- PubChem. 1-cyclohexyl-4-nitro-1h-pyrazol-5-amine.

- ChemicalBook. 3-cyclohexyl-4-nitro-1H-pyrazole(1247187-59-2) 1H NMR.

- PharmaTutor.

- Semantic Scholar. Nitropyrazoles: 1.

- Google P

- Guidechem. How to Synthesize 4-Nitropyrazole Efficiently?.

- National Center for Biotechnology Information. Current status of pyrazole and its biological activities.

- ResearchGate.

- ResearchGate. Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies.

- National Center for Biotechnology Information. Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)

- ResearchGate. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- Preprints.org.

- International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy].

- ScienceDirect. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus.

- National Center for Biotechnology Information. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

- ResearchGate. Review on synthesis of nitropyrazoles.

- PubChem. 1-(Cyclohexylmethyl)-4-nitropyrazol-5-amine.

- National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- ResearchGate. Pyrazole and its biological activity.

- National Institute of Standards and Technology. 1H-Pyrazole.

- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Polish Journal of Environmental Studies.

- PubChem. Pyrazole.

- ORCA - Cardiff University. The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide.

- YouTube. IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. acrhem.org [acrhem.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pjoes.com [pjoes.com]

- 21. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 1-Cyclohexyl-4-nitropyrazole: A Multi-Technique Structural Elucidation

An in-depth technical guide on the spectroscopic analysis of 1-Cyclohexyl-4-nitropyrazole, designed for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective here is not merely to present data, but to construct a logical and self-validating spectroscopic narrative. We will explore the molecule's structural identity through the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers a unique perspective, and their combined interpretation provides an unambiguous structural confirmation.

Molecular Structure Overview

This compound possesses a pyrazole ring substituted at the N-1 position with a cyclohexyl group and at the C-4 position with a nitro group. This substitution pattern dictates the electronic environment of each atom, which is directly probed by the spectroscopic methods discussed herein.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the chemical shifts, signal integrations, and coupling patterns, we can map the precise connectivity of the molecule.

¹H NMR Analysis

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule. The electron-withdrawing nature of the pyrazole ring and the potent nitro group at the C-4 position significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ 0.00 ppm) as an internal reference for chemical shifts.

-

Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.

-

Data Acquisition: Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field to achieve optimal homogeneity. Acquire the spectrum using a standard one-pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3 (Pyrazole) | 8.0 - 8.2 | Singlet (s) | 1H | Located on the pyrazole ring, deshielded by the ring current and adjacent nitrogen. |

| H-5 (Pyrazole) | 8.3 - 8.5 | Singlet (s) | 1H | Significantly deshielded due to proximity to the N-1 cyclohexyl substituent and the strong electron-withdrawing nitro group at C-4. |

| H-1' (Cyclohexyl, CH-N) | 4.2 - 4.5 | Multiplet (m) | 1H | Deshielded due to direct attachment to the electronegative pyrazole nitrogen. |

| H-2', H-6' (Cyclohexyl, axial & eq.) | 1.8 - 2.2 | Multiplet (m) | 4H | Protons on carbons adjacent to the point of attachment. |

| H-3', H-4', H-5' (Cyclohexyl, axial & eq.) | 1.2 - 1.8 | Multiplet (m) | 6H | More shielded protons, further from the pyrazole ring. The signals for cyclohexyl protons are often complex multiplets due to spin-spin coupling.[1][2] |

¹³C NMR Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides a direct look at the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons adjacent to electronegative atoms or groups appearing at higher chemical shifts (deshielded).

The sample preparation and instrumentation are identical to the ¹H NMR protocol. A standard proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire a spectrum where each unique carbon appears as a single line.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 (Pyrazole) | ~138 | Aromatic carbon adjacent to two nitrogen atoms. |

| C-4 (Pyrazole) | ~135-140 | Carbon bearing the nitro group; its exact shift is heavily influenced by the NO₂ group. |

| C-5 (Pyrazole) | ~125 | Aromatic carbon adjacent to the N-1 substituent. |

| C-1' (Cyclohexyl, CH-N) | 58 - 62 | Aliphatic carbon directly bonded to nitrogen, causing significant deshielding. |

| C-2', C-6' (Cyclohexyl) | 30 - 34 | Carbons adjacent to C-1'. |

| C-3', C-5' (Cyclohexyl) | ~25 | |

| C-4' (Cyclohexyl) | ~24 | These typical aliphatic carbon shifts for a cyclohexane ring are well-established.[3] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) should be taken first and subtracted from the sample spectrum.

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitro group.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3150 | Medium | C-H Stretch (Aromatic, Pyrazole) | Characteristic stretching vibrations for C-H bonds on an aromatic ring. |

| 2850 - 2950 | Strong | C-H Stretch (Aliphatic, Cyclohexyl) | Asymmetric and symmetric stretching of C-H bonds in the CH₂ groups of the cyclohexyl ring. |

| 1500 - 1560 | Very Strong | N-O Asymmetric Stretch | This is a highly characteristic and intense absorption for a nitro group attached to an aromatic system.[4][5][6] |

| 1340 - 1380 | Very Strong | N-O Symmetric Stretch | The second characteristic strong absorption for the nitro group. The presence of these two strong bands is a definitive indicator of the NO₂ functional group.[4][5][6] |

| 1450 - 1500 | Medium-Weak | C=C and C=N Stretch (Pyrazole Ring) | Skeletal vibrations of the pyrazole ring. |

| ~1450 | Medium | C-H Bend (Cyclohexyl) | Scissoring vibration of the CH₂ groups in the cyclohexyl ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through analysis of fragmentation patterns, valuable structural details. For this analysis, Electron Ionization (EI) is the most likely technique, as it induces reproducible fragmentation.

Caption: A generalized workflow for spectroscopic structural elucidation.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This energy is sufficient to cause ionization and characteristic fragmentation.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

The molecular formula is C₉H₁₃N₃O₂. The nominal molecular weight is 209 g/mol .

-

Molecular Ion (M⁺•): An ion peak at m/z = 209 is expected. As the molecule contains an odd number of nitrogen atoms (3), the molecular weight is odd, consistent with the Nitrogen Rule.

The fragmentation of pyrazoles is well-documented. Common fragmentation processes include the expulsion of HCN and N₂.[7][8] For nitro-substituted pyrazoles, the initial loss of nitro-related fragments is also common.

Caption: Predicted major fragmentation pathways for this compound.

Table of Predicted Major Fragments:

| m/z (mass-to-charge) | Proposed Fragment Ion | Plausible Origin |

| 209 | [C₉H₁₃N₃O₂]⁺• | Molecular Ion (M⁺•) |

| 179 | [C₉H₁₃N₂O]⁺ | Loss of a nitroso radical (•NO) from the molecular ion. |

| 163 | [C₉H₁₃N₂]⁺ | Loss of a nitro radical (•NO₂) from the molecular ion. This is a very common fragmentation for nitroaromatic compounds. |

| 127 | [C₃H₂N₃O₂]⁺• | Loss of cyclohexene (C₆H₁₀) via a rearrangement process. |

| 83 | [C₆H₁₁]⁺ | Cleavage of the N-C bond, resulting in the stable cyclohexyl cation. This is expected to be a prominent peak. |

Conclusion: A Cohesive Spectroscopic Identity

The structural elucidation of this compound is achieved through the congruent interpretation of data from NMR, IR, and Mass Spectrometry. NMR spectroscopy maps the C-H framework, IR spectroscopy confirms the presence of key functional groups (notably the nitro group), and mass spectrometry establishes the molecular weight and provides corroborating structural information through predictable fragmentation. The combination of a molecular ion at m/z 209, strong IR bands around 1530 cm⁻¹ and 1360 cm⁻¹, and the characteristic ¹H and ¹³C NMR signals for the substituted pyrazole and cyclohexyl moieties provides a unique and definitive spectroscopic fingerprint for the title compound.

References

- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

Acrhem. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Retrieved from [Link]

-

Physics Forums. (2013). IR Spectra: N-O Nitro group: Why two peaks?. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

science24.com. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-CYCLOHEXYL-PYRAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectrabase.com [spectrabase.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. physicsforums.com [physicsforums.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 1-Cyclohexyl-4-nitropyrazole

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and spectroscopic characterization of 1-Cyclohexyl-4-nitropyrazole. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the methodologies employed to elucidate the three-dimensional structure of this pyrazole derivative and the significance of its structural features. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] The precise arrangement of atoms within these molecules, determined through single-crystal X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the synthesis of the pyrazole core followed by nitration. The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles, which can then be further modified.[4] Another general approach involves the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound.[3] Nitration of the pyrazole ring is a key step, and various nitrating agents and conditions have been reported for different pyrazole derivatives.[5][6][7]

Experimental Protocol: Synthesis

A plausible synthetic route is outlined below. This protocol is a representative example based on established pyrazole chemistry.

Step 1: Synthesis of 1-Cyclohexylpyrazole

-

To a solution of pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-cyclohexylpyrazole.

Step 2: Nitration of 1-Cyclohexylpyrazole

-

To a mixture of concentrated nitric acid and sulfuric acid at 0 °C, slowly add 1-cyclohexylpyrazole (1.0 eq).

-

Allow the reaction to stir at a controlled temperature (e.g., 25-30 °C) while monitoring the reaction progress by TLC. The nitration of pyrazoles can yield different isomers, and the conditions need to be optimized to favor the 4-nitro product.[5][6]

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

Thermal stability and decomposition of 1-Cyclohexyl-4-nitropyrazole

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Cyclohexyl-4-nitropyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropyrazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and energetic properties.[1][2] this compound, a member of this class, presents a unique combination of a bulky, aliphatic cyclohexyl substituent and an electron-withdrawing nitro group on the pyrazole core. Understanding the thermal stability and decomposition pathways of this molecule is paramount for ensuring its safe handling, storage, and application, particularly in drug development where thermal processing is common. This guide provides a comprehensive technical overview of the methodologies used to assess its thermal behavior, delves into the probable decomposition kinetics and mechanisms based on related structures, and outlines critical safety protocols.

Introduction: The Significance of Thermal Analysis

The functional properties and safety profile of heterocyclic compounds like this compound are intrinsically linked to their molecular structure and thermal stability. The presence of a nitro group (a known explosophore) necessitates a thorough evaluation of the molecule's response to thermal stress.[3] Thermal decomposition can lead to rapid energy release and the formation of toxic gases, posing significant risks. For drug development professionals, knowledge of decomposition temperatures is crucial for designing stable formulations and avoiding degradation during manufacturing processes such as milling, drying, and melt extrusion.

This guide synthesizes established principles of thermal analysis and applies them to this compound. We will explore the experimental workflows for characterizing its stability, interpret the resulting data to predict its decomposition profile, and propose a mechanistic pathway for its thermal breakdown.

Methodologies for Assessing Thermal Stability

A multi-faceted experimental approach is required to fully characterize the thermal properties of a compound. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often coupled with evolved gas analysis (EGA) for a complete picture.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for identifying thermal events such as melting, crystallization, and decomposition.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-2 mg of this compound into an aluminum pan.

-

Sealing: Hermetically seal the pan to contain any potential off-gassing during initial heating stages. For decomposition studies, a pierced lid is often used to allow evolved gases to escape, preventing pressure buildup.[4]

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 5 or 10 °C/min, under a dynamic nitrogen atmosphere (flow rate ~50 mL/min).[5][6] The temperature range should be sufficient to capture both melting and complete decomposition, for instance, from 25 °C to 400 °C.[5]

-

Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature, peak maximum, and enthalpy (ΔH) of melting and decomposition.

Thermogravimetric Analysis (TGA)

TGA continuously measures the mass of a sample as it is heated over time. It provides quantitative information about mass loss associated with decomposition and evaporation.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 2-5 mg of the sample into a ceramic or aluminum TGA pan.

-

Instrument Setup: Position the pan on the TGA's sensitive microbalance.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 5 or 10 °C/min) under a nitrogen atmosphere.[5][6]

-

Data Analysis: Examine the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset temperature of mass loss, the temperatures of maximum mass loss rate, and the percentage of residual mass.

Evolved Gas Analysis (EGA)

To identify the gaseous byproducts of decomposition, the TGA instrument can be coupled to a Fourier-Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS). This provides real-time analysis of the gases evolved at each stage of decomposition, which is critical for elucidating the reaction mechanism.[7]

Diagram: Experimental Workflow for Thermal Analysis

Caption: Workflow for comprehensive thermal characterization.

Thermal Behavior and Decomposition Profile

While specific experimental data for this compound is not publicly available, a reliable profile can be constructed by analogy with related nitropyrazole structures.[5][8] The thermal decomposition of nitropyrazoles typically commences shortly after melting.[7]

Interpreting Thermal Data

A typical DSC curve would likely show a sharp endothermic peak corresponding to the melting of the crystalline solid, followed by a large, broad exothermic peak indicating decomposition. The TGA curve would show a stable baseline until the onset of decomposition, at which point a significant mass loss would occur.

Table 1: Predicted Thermal Properties of this compound

| Parameter | Predicted Value | Method | Significance |

| Melting Point (Tm) | 100 - 150 °C | DSC | Defines the transition from solid to liquid phase. |

| Onset Decomposition (Td, onset) | 180 - 220 °C | DSC/TGA | The temperature at which decomposition begins; a key safety indicator. |

| Peak Decomposition (Td, peak) | 200 - 250 °C | DSC | The temperature of maximum heat release rate. |

| Mass Loss | > 80% | TGA | Indicates conversion of the solid material into volatile gaseous products. |

Note: These values are estimations based on similar structures and require experimental verification.

Decomposition Kinetics

The kinetics of decomposition can be evaluated from non-isothermal DSC or TGA data using model-free methods (e.g., Kissinger, Ozawa-Flynn-Wall) to determine the activation energy (Ea).[9] Ea represents the minimum energy required to initiate the decomposition reaction and is a critical parameter for assessing thermal hazard. Higher activation energy generally corresponds to better thermal stability.

Table 2: Hypothetical Kinetic Parameters for Decomposition

| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Significance |

| Kissinger Method | 130 - 170 | Provides a rapid estimation of the energy barrier to decomposition. |

| Ozawa-Flynn-Wall | 135 - 175 | A more robust model-free approach, showing how Ea may vary with the extent of conversion. |

Proposed Decomposition Mechanism

The decomposition of nitropyrazoles is a complex process involving multiple competing pathways. The initial step is typically the rate-determining one and dictates the overall stability of the molecule.

Initial Decomposition Steps

Based on extensive studies of nitropyrazoles and related energetic materials, several initiation pathways are plausible[7][10]:

-

C–NO₂ Bond Homolysis: The weakest bond in the molecule is often the C4–NO₂ bond. Its cleavage would release a nitrogen dioxide radical (•NO₂) and a cyclohexyl-pyrazolyl radical. This is a very common initiation step for nitroaromatic compounds.[7][11]

-

N–C (Cyclohexyl) Bond Cleavage: The bond connecting the cyclohexyl ring to the pyrazole nitrogen (N1) could also be a point of weakness, leading to the formation of a cyclohexyl radical and a 4-nitropyrazolyl radical.

-

Hydrogen Abstraction: The nitro group could abstract a hydrogen atom from the adjacent cyclohexyl ring in an intramolecular redox reaction, proceeding via a cyclic transition state.[7]

-

Ring Opening: Cleavage of the N-N bond within the pyrazole ring is another possibility, although often requiring higher energy than C-NO₂ scission.[10]

Secondary Decomposition and Gaseous Products

Following the initial bond rupture, the resulting radical fragments undergo a cascade of secondary reactions, including further fragmentation, rearrangement, and oxidation. The thermal decomposition of the cyclohexyl radical itself primarily involves C-C bond fission to form diradicals. The complete decomposition process ultimately yields a mixture of stable gaseous products.

Common gaseous products from nitropyrazole decomposition include:

-

Nitrogen Oxides (NO₂, NO, N₂O)

-

Dinitrogen (N₂)

-

Carbon Dioxide (CO₂)

-

Carbon Monoxide (CO)

-

Water (H₂O)

Diagram: Plausible Decomposition Pathway

Caption: Proposed initial steps in the thermal decomposition of the title compound.

Safety, Handling, and Storage

Given its nitro-containing structure, this compound must be handled with appropriate caution. The safety data for unsubstituted 4-nitropyrazole serves as a useful baseline.[13][14]

-

Hazard Identification: The compound is likely to be harmful if swallowed and a serious eye and skin irritant.[14][15][16] Thermal decomposition will generate toxic and irritating gases, including nitrogen oxides and carbon monoxide.[13][17]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.

-

Conditions to Avoid: Avoid generating dust. Keep away from heat, sparks, open flames, and other sources of ignition. Avoid contact with strong oxidizing agents, which could lead to a vigorous reaction.[13][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

Conclusion

This compound is a molecule with significant potential in medicinal chemistry, but its utility is directly tied to a thorough understanding of its thermal properties. This guide outlines the critical experimental and analytical framework needed to assess its stability. Based on the chemistry of related nitropyrazoles, it is predicted to be a moderately stable solid that undergoes exothermic decomposition at elevated temperatures, likely initiated by the cleavage of the C-NO₂ bond. The decomposition process is complex and results in the evolution of various toxic and flammable gases. Adherence to strict safety protocols during handling and storage is therefore essential. The insights and methodologies presented here provide a robust foundation for researchers and developers working with this and similar energetic heterocyclic compounds.

References

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI. [Link]

-

Chemistry and thermal decomposition of trinitropyrazoles. (2015). ResearchGate. [Link]

-

Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). ACS Publications. [Link]

-

3-Nitropyrazole | C3H3N3O2 | CID 123419. (n.d.). PubChem. [Link]

-

Thermal Decomposition of Nitropyrazoles. (2015). ResearchGate. [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Publications. [Link]

-

Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). Open Access LMU. [Link]

-

DSC curves of compounds 10–15 measured with a heating rate of 5 °C min⁻¹. (n.d.). ResearchGate. [Link]

-

Results of DSC study for compounds 1, 2, 3 and 4. (n.d.). ResearchGate. [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). pubs.acs.org. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]

-

Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2020). ResearchGate. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Institutes of Health (NIH). [Link]

-

Review on synthesis of nitropyrazoles. (2014). ResearchGate. [Link]

- 4-nitropyrazoles. (1966).

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. [Link]

-

UNCORRECTED PROOF. (n.d.). ResearchGate. [Link]

-

Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. (2021). RSC Publishing. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Institutes of Health (NIH). [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). academic.oup.com. [Link]

-

Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. (1993). Semantic Scholar. [Link]

-

Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. (2018). ResearchGate. [Link]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. mdpi.com [mdpi.com]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

Solubility profile of 1-Cyclohexyl-4-nitropyrazole in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Cyclohexyl-4-nitropyrazole in Organic Solvents

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous approved pharmaceuticals.[1] The therapeutic efficacy and manufacturability of any new active pharmaceutical ingredient (API) are fundamentally linked to its physicochemical properties, with solubility being a critical determinant of bioavailability and formulation design.[2] This guide provides a comprehensive framework for determining and interpreting the solubility profile of this compound, a representative pyrazole derivative. We will elucidate the theoretical underpinnings of solubility, present a robust, self-validating experimental protocol for its determination, and discuss the application of thermodynamic models for data correlation. This document is intended for researchers, chemists, and drug development professionals seeking to establish a foundational understanding of solubility for novel pyrazole-based entities.

Introduction: The Significance of Solubility in Pyrazole-Based Drug Candidates

Pyrazole derivatives are recognized for their wide spectrum of biological activities, with numerous compounds in clinical and preclinical development for treating various diseases.[1] The substitution pattern on the pyrazole ring, such as the addition of a cyclohexyl group for lipophilicity and a nitro group as a potential pharmacophoric element, significantly modulates the molecule's properties.

Understanding the solubility of this compound is not merely an academic exercise; it is a critical step in the drug development pathway. Solubility dictates:

-

Bioavailability: An API must dissolve to be absorbed. Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[3]

-

Formulation Development: The choice of excipients and delivery systems (e.g., tablets, injectables) depends heavily on the compound's solubility in various media.

-

Process Chemistry: Crystallization, a key purification step, is governed by the solubility of the compound in different solvents and at various temperatures.[4] An accurate solubility curve is essential for designing efficient and scalable crystallization processes.

This guide establishes the necessary protocols to comprehensively map the solubility of this compound across a panel of pharmaceutically relevant organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a qualitative prediction of solubility. A molecule's polarity, hydrogen bonding capability, and molecular size are key determinants. While no specific experimental data for this compound is publicly available, we can infer its likely behavior from its structure and the properties of similar compounds.[5][6]

-

Molecular Structure: The molecule possesses a polar nitro group and pyrazole core, capable of acting as hydrogen bond acceptors, and a non-polar cyclohexyl group. This amphiphilic nature suggests moderate solubility in a range of solvents.

-

Polarity: The presence of the nitro group (-NO2) and the pyrazole ring provides a significant polar surface area, suggesting solubility in polar solvents.

-

Lipophilicity: The cyclohexyl moiety increases the molecule's lipophilicity, which should enhance its solubility in non-polar organic solvents.

Based on this structure, we anticipate that this compound will be more soluble in organic solvents like ethanol, methanol, and acetone compared to water.[7] Its solubility is also expected to be highly dependent on temperature, generally increasing as the temperature rises.[4][7]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[2] The shake-flask method is the gold-standard technique for its determination due to its robustness and direct measurement of the equilibrium state.[8]

Rationale for Solvent Selection

A diverse panel of solvents should be selected to cover a range of polarities, proticities, and functional groups relevant to pharmaceutical processing.

| Solvent | Class | Polarity Index | Rationale |

| Methanol | Polar Protic | 5.1 | Common solvent for synthesis and crystallization. |

| Ethanol | Polar Protic | 4.3 | Pharmaceutically acceptable, used in formulations. |

| Isopropanol | Polar Protic | 3.9 | Less polar alcohol, provides data on hydrophobicity effects. |

| Acetone | Polar Aprotic | 5.1 | Strong solvent, useful for determining maximum solubility. |

| Acetonitrile | Polar Aprotic | 5.8 | Common solvent in reverse-phase chromatography. |

| Ethyl Acetate | Moderately Polar | 4.4 | Common extraction and crystallization solvent. |

| Toluene | Non-polar | 2.4 | Represents aromatic, non-polar environments. |

| Heptane | Non-polar | 0.1 | Represents aliphatic, highly non-polar environments. |

Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Step 1: Preparation

-

Dispense a known volume (e.g., 5.0 mL) of the selected organic solvent into multiple sealed glass vials.

-

Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.[8]

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.).

Step 2: Equilibration

-

Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[2]

-

Causality Check: A preliminary kinetic study should be performed to determine the time required to reach a stable concentration, confirming that the chosen equilibration time is adequate.

Step 3: Sample Collection and Phase Separation

-

Cease agitation and allow the vials to rest in the thermal bath for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately filter the sample through a solvent-compatible 0.22 µm filter (e.g., PTFE) into a pre-weighed vial. This step removes any remaining solid particulates.

Step 4: Quantification by HPLC

-

Accurately weigh the collected filtrate.

-

Dilute the sample gravimetrically with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample using a validated reverse-phase HPLC (RP-HPLC) method with UV detection.[9] The method should be validated for linearity, accuracy, and precision as per ICH guidelines.

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Data Presentation and Thermodynamic Modeling

The experimentally determined solubility should be presented as mole fraction (x) at each temperature (T in Kelvin).

Tabulated Solubility Data (Hypothetical)

| Temperature (K) | Solubility in Methanol (Mole Fraction, x) | Solubility in Toluene (Mole Fraction, x) |

| 298.15 | Data Point 1 | Data Point 4 |

| 303.15 | Data Point 2 | Data Point 5 |

| 308.15 | Data Point 3 | Data Point 6 |

Thermodynamic Correlation

To enhance the utility of the experimental data, it can be correlated using semi-empirical thermodynamic models. These models allow for interpolation and limited extrapolation of solubility at temperatures not experimentally tested.[4]

Modified Apelblat Equation: This equation relates the mole fraction solubility (x) to temperature (T) and is widely used for its simplicity and good fit for many systems.[4]

ln(x) = A + (B / T) + C ln(T)

Where A, B, and C are empirical parameters determined by fitting the model to the experimental data.

λh (Buchowski) Equation: This model is another common two-parameter equation used to describe the solid-liquid equilibrium:

ln[1 + (λ(1-x))/x] = λh[(1/T) - (1/Tm)]

Where λ and h are model parameters, and Tm is the melting point of the solute.

The successful application of these models provides a powerful tool for process design, allowing engineers to predict the yield of crystallization processes under various thermal conditions.[10][11]

Conclusion and Practical Implications

This guide outlines a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound. By employing the isothermal shake-flask method, ensuring accurate quantification via a validated HPLC technique, and correlating the data with established thermodynamic models, researchers can generate the critical information needed for informed decision-making in drug development. A complete solubility profile is indispensable for optimizing synthetic routes, designing robust crystallization processes, and developing bioavailable drug formulations, ultimately accelerating the transition of promising pyrazole-based candidates from the laboratory to the clinic.

References

-

Title: Pyrazole Source: Solubility of Things URL: [Link]

-

Title: Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry - Future Science URL: [Link]

-

Title: Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

-

Title: Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles Source: ChemRxiv URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: Molecules - MDPI URL: [Link]

-

Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis URL: [Link]

-

Title: Synthesis and biological activity of some pyrazole derivatives Source: ResearchGate URL: [Link]

-

Title: Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents Source: ResearchGate URL: [Link]

-

Title: Physics-Based Solubility Prediction for Organic Molecules Source: ACS Chemical Reviews URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: How To Predict Solubility Of Organic Compounds? Source: YouTube - Chemistry For Everyone URL: [Link]

-

Title: N-(4-cyclohexylphenyl)-1-methyl-4-nitropyrazole-3-carboxamide Source: PubChem URL: [Link]

-

Title: 1-cyclohexyl-4-nitro-1h-pyrazol-5-amine Source: PubChem URL: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-cyclohexyl-4-nitro-1h-pyrazol-5-amine (C9H14N4O2) [pubchemlite.lcsb.uni.lu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. ijcpa.in [ijcpa.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Introduction: Bridging Computational Chemistry and Rational Drug Design

An In-Depth Technical Guide to Quantum Chemical Calculations for 1-Cyclohexyl-4-nitropyrazole

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of pharmacologically active agents.[1][2] Its derivatives are noted for a broad spectrum of activities, including anti-inflammatory, anticancer, and antipsychotic properties.[1][3][4] The compound this compound, which incorporates a bulky lipophilic cyclohexyl group and an electron-withdrawing nitro group, presents a compelling case for detailed investigation. The specific arrangement of these functional groups can significantly influence the molecule's electronic structure, reactivity, and potential for intermolecular interactions—all critical determinants of its efficacy and behavior as a drug candidate.

This guide provides a comprehensive walkthrough of the quantum chemical calculations used to elucidate the molecular properties of this compound. We move beyond a simple recitation of steps to explain the underlying scientific rationale for each computational choice. By leveraging the power of Density Functional Theory (DFT), we can construct a detailed theoretical model of the molecule, offering predictive insights that can accelerate and refine the experimental drug development process.[5] This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand and optimize heterocyclic drug candidates.

Pillar 1: The Theoretical Foundation—Why DFT and Specific Basis Sets?

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[6] Unlike more computationally expensive post-Hartree-Fock methods, DFT offers a remarkable balance of accuracy and efficiency, making it ideal for studying molecules of pharmaceutical interest.[7][8][9] The core principle of DFT is that the energy of a system can be determined from its electron density, a more manageable property than the complex multi-electron wavefunction.[6]

Choice of Functional: B3LYP The selection of the exchange-correlation functional is paramount in DFT. For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional. This hybrid functional incorporates a mixture of Hartree-Fock exchange with DFT exchange and correlation terms.[6] Its widespread adoption is due to its proven track record in providing reliable predictions of geometries, vibrational frequencies, and electronic properties for a vast range of organic compounds, including nitroaromatics.[6][10]

Choice of Basis Set: 6-311++G(d,p) A basis set is a collection of mathematical functions used to construct the molecular orbitals.[11][12] The choice of basis set directly impacts the accuracy and computational cost of the calculation.[13] We opt for the Pople-style 6-311++G(d,p) basis set for the following reasons:

-

Split-Valence: The "6-311" designation indicates a triple-split valence basis set, where valence electrons are described by three separate functions, allowing for greater flexibility in representing the chemical bonding environment compared to minimal or double-split sets.[14]

-

Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (+). These functions are crucial for accurately describing species with electron density far from the nuclei, such as anions or molecules with lone pairs, and for modeling non-covalent interactions.

-

Polarization Functions (d,p): The (d,p) notation signifies the addition of d-type polarization functions to heavy atoms and p-type functions to hydrogen atoms. These functions allow the orbitals to change shape and direction in response to the molecular environment, which is essential for an accurate description of chemical bonds and molecular properties.[14]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust and widely validated theoretical model chemistry for the tasks outlined in this guide.[15]

Pillar 2: The Computational Workflow—A Validated Protocol

The following section details a step-by-step protocol for performing a comprehensive quantum chemical analysis of this compound using a software package like Gaussian.[16][17] Each stage is designed to build upon the last, forming a self-validating workflow that ensures the scientific integrity of the results.

Overall Computational Workflow Diagram

Caption: A high-level overview of the quantum chemical calculation workflow.

Step 1: Molecular Structure Preparation

-

Software: Use a molecular editor such as GaussView or Avogadro.[18][19]

-

Procedure:

-

Construct the this compound molecule by selecting and connecting the appropriate atomic fragments (pyrazole ring, cyclohexyl ring, nitro group).

-

Perform an initial "clean-up" or preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) within the builder to create a reasonable starting structure. This step is crucial as it provides the quantum mechanical calculation with a sensible starting point, reducing the number of cycles needed to achieve convergence.

-

Save the initial coordinates as a Gaussian input file (.com or .gjf).

-

Step 2: Geometry Optimization

-

Objective: To find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface.

-

Protocol:

-

Set up the Gaussian calculation with the following keywords in the route section: #p Opt B3LYP/6-311++G(d,p).

-

#p: Requests a more detailed ("popular") output.

-

Opt: Specifies a geometry optimization.

-

-

Define the charge (0) and spin multiplicity (1, for a singlet ground state).

-

Run the calculation. The process is iterative and is complete when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

-

Step 3: Frequency Calculation (Self-Validation)

-

Objective: To confirm that the optimized geometry is a true energy minimum and to compute thermodynamic properties.

-

Protocol:

-

Use the optimized coordinates from the previous step.

-

Set up the calculation with the keywords: #p Freq B3LYP/6-311++G(d,p).

-

Trustworthiness Check: Upon completion, inspect the output file for the calculated vibrational frequencies. A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the initial structure must be modified and re-optimized.

-

This step also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[20]

-

Pillar 3: Data Analysis, Interpretation, and Visualization

With a validated optimized structure, we can now calculate and analyze the electronic properties that are most relevant to drug design.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

-

Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.[21] The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity, kinetic stability, and polarizability.[22][23] A smaller gap generally implies higher reactivity.[24]

-

Protocol: The HOMO and LUMO energies are calculated automatically during the optimization and frequency jobs and can be found in the output file.

-

Visualization: Use GaussView or a similar program to generate and visualize the 3D surfaces of the HOMO and LUMO. This allows for the identification of which parts of the molecule are involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping

-

Causality: The MEP is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.[25][26] In drug design, MEP analysis helps predict how a molecule will interact with biological targets, such as receptor binding sites or enzyme active sites, through non-covalent interactions like hydrogen bonding.[27][28]

-

Protocol:

-

Generate a checkpoint file (.chk or .fchk) from the optimized calculation.

-

In a visualization program, load the checkpoint file and generate the MEP surface. The potential is typically mapped onto the total electron density surface.

-

-

Visualization: The MEP surface is color-coded. Typically, red indicates regions of most negative electrostatic potential (electron-rich, e.g., around the oxygen atoms of the nitro group), while blue indicates the most positive regions (electron-poor, e.g., around hydrogen atoms). Green represents regions of neutral potential.

Natural Bond Orbital (NBO) Analysis

-

Causality: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals.[29][30] It quantifies the electron density on each atom (natural atomic charges) and analyzes donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals.[31][32][33] These interactions are key to understanding intramolecular charge transfer and molecular stability.

-

Protocol: Add Pop=NBO to the route section of a single-point energy calculation using the optimized geometry: #p B3LYP/6-311++G(d,p) Pop=NBO.

-

Data Interpretation: The NBO output provides detailed tables of natural atomic charges, natural electron configurations, and the second-order perturbation theory analysis of donor-acceptor interactions. The stabilization energy E(2) associated with these interactions quantifies their strength.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical yet representative data that would be obtained from the calculations described above.

Table 1: Key Thermodynamic and Electronic Properties

| Parameter | Value | Unit |

| Total Energy (SCF Done) | -855.12345 | Hartrees |

| Zero-point vibrational energy | 215.78 | kcal/mol |

| Dipole Moment | 5.85 | Debye |

| EHOMO | -7.95 | eV |

| ELUMO | -2.45 | eV |

| HOMO-LUMO Gap (ΔE) | 5.50 | eV |

Table 2: Selected Natural Atomic Charges from NBO Analysis

| Atom | Natural Charge (e) |

| N (pyrazole, position 1) | -0.25 |

| N (pyrazole, position 2) | -0.15 |

| C (pyrazole, position 4) | +0.10 |

| N (nitro group) | +0.85 |

| O (nitro group, avg.) | -0.55 |

Connecting Theory to Application in Drug Development

The true power of these calculations lies in translating the quantitative data into actionable insights for drug development.

Caption: Relationship between calculated properties and their implications in drug design.

-

Reactivity and Stability: The calculated HOMO-LUMO gap of 5.50 eV suggests that this compound is kinetically stable.[23] This is a desirable property for a drug candidate, as it implies a lower propensity for unwanted side reactions in a biological environment.

-

Binding Site Interactions: The MEP map is particularly revealing. The strongly negative potential (red) around the nitro group's oxygen atoms identifies this region as a prime hydrogen bond acceptor site.[28] This information is critical for pharmacophore modeling and for understanding how the molecule might dock into a protein's binding pocket.

-

ADME Properties: The large dipole moment and the significant charge separation revealed by NBO analysis suggest that the molecule is highly polar. This polarity will strongly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as solubility and membrane permeability.

Conclusion